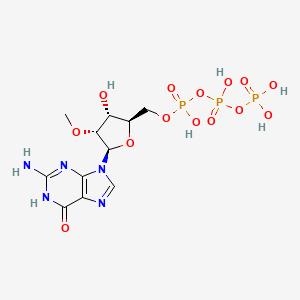

2'-O-Methylguanosine 5'-triphosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Guanine Nucleotides - RNA Caps - RNA Cap Analogs - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O14P3/c1-26-7-6(17)4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUJBFZJAFFHIW-KQYNXXCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O14P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977125 |

Source

|

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-2-O-methylpentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61556-44-3 |

Source

|

| Record name | 2'-O-Methylguanosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061556443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-2-O-methylpentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-METHYLGUANOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4E0FO1FKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Sentinel at the 5' End: A Technical Guide to 2'-O-Methylguanosine's Function in the mRNA Cap

[2]

Executive Summary

In the landscape of mRNA therapeutics, stability and immunogenicity are inextricably linked. While the 7-methylguanosine (m7G) cap is the universal hallmark of eukaryotic translation initiation, it is the 2'-O-methylation of the first transcribed nucleotide —specifically when that nucleotide is guanosine (Gm)—that acts as the critical "self" marker.[2][3][4]

This guide dissects the role of 2'-O-Methylguanosine (Gm) within the Cap 1 structure (m7GpppGm).[1][2] Unlike the standard Cap 0, the addition of the methyl group at the 2'-hydroxyl position of the ribose creates a steric and electrostatic shield. This modification drastically extends mRNA half-life by blocking decapping enzymes (DXO) and evading innate immune sensors (IFIT1), thereby maximizing the therapeutic window of IVT (in vitro transcribed) mRNA.[1]

Part 1: Molecular Mechanisms of Stability

The stability of mRNA is not merely a function of its sequence but of its resistance to cellular surveillance machineries.[5] The 2'-O-Methylguanosine residue functions through two primary mechanisms: Enzymatic Resistance and Immune Evasion .[1]

The Anti-Decapping Shield (DXO Blockade)

Cellular mRNA turnover is regulated by decapping enzymes that strip the protective 5' cap, exposing the RNA to rapid exonucleolytic degradation.

-

The Threat (DXO): The non-canonical decapping enzyme DXO (Dom34-like) specifically targets and degrades mRNAs with incomplete caps (Cap 0: m7GpppG).[6] It acts as a quality control filter, scavenging transcripts that resemble viral or aberrant RNA.

-

The Mechanism: The introduction of a methyl group at the 2'-O position of the first guanosine (forming Cap 1) introduces steric hindrance that prevents DXO from docking effectively onto the cap structure.

-

Outcome: Transcripts bearing 2'-O-Methylguanosine are refractory to DXO-mediated decapping, significantly extending their intracellular half-life compared to Cap 0 transcripts.[1]

Evasion of Innate Immune Sensors (IFIT1)

Stability is also "functional"—if an mRNA is sequestered by immune proteins, it is translationally inert and destined for degradation.

-

The Sensor (IFIT1): Interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) is a cytosolic sensor that detects non-self RNA.[1] It binds with high affinity to Cap 0 (m7GpppG) RNA, competing with the translation initiation factor eIF4E.

-

The Mechanism: The 2'-O-methyl group on the first nucleotide (Gm) disrupts the hydrogen bonding network required for IFIT1 binding.

-

Outcome: By preventing IFIT1 sequestration, 2'-O-Methylguanosine ensures the mRNA remains available for eIF4E binding and ribosome assembly, effectively increasing the "translational half-life" of the therapeutic.

Visualization of Signaling Pathways

The following diagram illustrates the divergent fates of Cap 0 (unmethylated) vs. Cap 1 (2'-O-methylated) mRNA.

Caption: Differential processing of Cap 0 vs. Cap 1 mRNA. 2'-O-methylation blocks DXO degradation and IFIT1 binding.

Part 2: Comparative Data Analysis

The impact of 2'-O-Methylguanosine on mRNA performance is quantifiable.[1][7] The table below summarizes key metrics comparing Cap 0 and Cap 1 structures.

| Feature | Cap 0 (m7GpppG) | Cap 1 (m7GpppGm ) | Impact of 2'-O-Me |

| DXO Sensitivity | High | Resistant | Prevents rapid decapping in cytoplasm.[1] |

| IFIT1 Binding | High ( | Negligible ( | Evades innate immune sequestration.[1] |

| Translation Efficiency | Moderate (inhibited by IFIT1) | High | Increases protein yield per transcript.[1] |

| In Vivo Half-Life | Short | Extended | Critical for therapeutic dosing intervals.[1] |

| "Self" Marker | No (resembles viral RNA) | Yes | Reduces reactogenicity/toxicity.[1] |

Part 3: Experimental Protocols for Incorporation

To achieve the stabilizing effects of 2'-O-Methylguanosine, researchers must choose between enzymatic installation post-transcription or co-transcriptional incorporation.[1]

Method A: Enzymatic Capping (Post-IVT)

Best for: High flexibility, modifying existing Cap 0 RNA.[1]

Reagents:

-

GTP, S-Adenosylmethionine (SAM)[1]

Protocol:

-

Transcription: Perform standard IVT to generate uncapped RNA (5'-ppp).[1]

-

Cap 0 Formation: Incubate RNA (1 mg/mL) with VCE, GTP (0.5 mM), and SAM (0.1 mM) at 37°C for 30 mins.

-

Cap 1 Conversion: Add mRNA Cap 2'-O-Methyltransferase (50 U) and replenish SAM (0.2 mM). Incubate at 37°C for 30 mins.

-

Purification: Purify using LiCl precipitation or silica columns to remove enzymes and excess SAM.

Method B: Co-Transcriptional Capping (CleanCap® / Analogs)

Best for: Scalability, GMP manufacturing, high capping efficiency.[1]

Reagents:

-

Cap Analog (e.g., CleanCap® Reagent AG: m7G(5')ppp(5')(2'OMeA)pG - Note: If G is the first base, use CleanCap GG)[1]

Protocol:

-

Template Design: Ensure the promoter sequence initiates with the specific nucleotides required by the cap analog (e.g., "AG" or "GG").

-

Reaction Setup: Combine T7 buffer, NTPs, Cap Analog (4 mM), DNA Template, and T7 Polymerase.

-

Incubation: Run IVT at 37°C for 2-4 hours.

-

Validation: No downstream enzymatic step is required.[1]

Visualization of Manufacturing Workflows

Caption: Workflow comparison. Method A requires two enzymatic steps; Method B achieves Cap 1 in a single reaction.

References

-

Picard-Jean, F. et al. (2018).[1][6] "2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO."[1][3][4][6] PLoS ONE. Link[1]

-

Daffis, S. et al. (2010).[1] "2'-O-methylation of the viral mRNA cap evades host restriction by IFIT family members."[1] Nature.[1] Link[1]

-

Ramanathan, A. et al. (2016).[1] "mRNA capping: biological functions and applications." Nucleic Acids Research. Link

-

Henderson, J.M. et al. (2021).[1] "Cap 1 Messenger RNA Synthesis with Co-transcriptional CleanCap® Analog." Current Protocols. Link[1]

Sources

- 1. 7-Methylguanosine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. cytivalifesciences.com [cytivalifesciences.com]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. trilinkbiotech.com [trilinkbiotech.com]

- 12. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promegaconnections.com [promegaconnections.com]

- 16. neb.com [neb.com]

The Molecular Cloak: A Technical Guide to 2'-O-Methylation in Eukaryotic mRNA Caps

Content Type: Technical Whitepaper Audience: Senior Scientists, Process Development Engineers, and mRNA Therapeutic Leads

Executive Summary

In the development of mRNA therapeutics and vaccines, the 5' cap structure is not merely a translation initiator; it is the primary checkpoint for innate immune evasion. While N7-methylation of guanosine (Cap 0) is sufficient to recruit the eIF4F complex for translation, it fails to pass the host's "self/non-self" discrimination filters.

This guide analyzes the critical function of 2'-O-methylation at the first transcribed nucleotide (Cap 1), a modification catalyzed by CMTR1 in humans.[1][2] We examine its mechanistic role in evading the IFIT1 (ISG56) restriction complex, compare synthetic production methodologies (Co-transcriptional vs. Enzymatic), and provide a validated LC-MS/MS workflow for quality control.

Molecular Architecture: Cap 0 vs. Cap 1 vs. Cap 2

The eukaryotic mRNA cap is a dynamic structure. For therapeutic applications, the distinction lies in the methylation status of the ribose sugars at the 5' end.

| Feature | Cap 0 ( | Cap 1 ( | Cap 2 ( |

| Structure | N7-methylguanosine linked to first nucleotide.[3][4][5][6] | + Methylation at 2'-OH of 1st ribose. | + Methylation at 2'-OH of 2nd ribose. |

| Enzyme (Human) | RNGTT (Capping Enzyme) + RNMT | CMTR1 | CMTR2 |

| Enzyme (Vaccinia) | D1R/D12L heterodimer | VP39 | N/A |

| Function | Protects from 5'-exonucleases; recruits eIF4E. | Marks RNA as "Self"; evades IFIT1. | Further reduces immune detection (50% of cellular mRNA). |

| Therapeutic Status | Obsolete for in vivo use (High Reactogenicity). | Industry Standard (Pfizer/BioNTech, Moderna). | Emerging; difficult to manufacture at scale. |

Technical Note: The 2'-O-methyl group introduces steric bulk and alters the electrostatic potential of the RNA 5' end, preventing the induced fit required by viral restriction factors [1].

Immunological Mechanism: The IFIT1 Checkpoint

The primary biological function of 2'-O-methylation is to prevent the activation of Interferon-Induced Protein with Tetratricopeptide Repeats 1 (IFIT1) .

The Mechanism of Restriction

In the cytoplasm, IFIT1 acts as a sensor for "non-self" RNA.

-

Cap 0 Recognition: IFIT1 binds with high affinity (

nM range) to Cap 0 RNA. It competes with the translation initiation factor eIF4E for the 5' cap. -

Translation Blockade: By sequestering the cap, IFIT1 prevents the assembly of the 43S pre-initiation complex, effectively silencing the mRNA [2].

-

Steric Exclusion (Cap 1): The addition of the methyl group at the 2'-O position of the first ribose creates a steric clash within the IFIT1 RNA-binding channel, reducing binding affinity by orders of magnitude and allowing eIF4E to initiate translation [3].

Pathway Visualization

The following diagram illustrates the divergent fate of Cap 0 vs. Cap 1 mRNA within the cytoplasm.

Figure 1: IFIT1 acts as a molecular gatekeeper. Cap 0 mRNA is sequestered, triggering inflammation. Cap 1 mRNA bypasses this sensor to engage the ribosome.

Manufacturing Strategies: Enzymatic vs. Co-Transcriptional[7][8]

Achieving high fidelity Cap 1 structures is a critical quality attribute (CQA). Two primary methods exist.

Method A: Enzymatic Capping (Post-Transcriptional)

This traditional method uses the Vaccinia Capping Enzyme (VCE) complex.

-

Step 1: In vitro transcription (IVT) produces uncapped RNA (5'-ppp).

-

Step 2: VCE adds the G-cap and N7-methyl group.

-

Step 3: A separate 2'-O-methyltransferase (VP39) adds the Cap 1 methyl group.

-

Risk: Incomplete reaction leads to a heterogeneous mixture of Cap 0 and Cap 1, increasing batch variability.

Method B: Co-Transcriptional Capping (CleanCap®)

This method utilizes a pre-synthesized Cap 1 trimer analog (e.g.,

-

Mechanism: The T7 polymerase initiates transcription using the trimer instead of GTP.

-

Advantage: Yields >95% Cap 1 in a single pot, reducing downstream purification burden [4].

Comparative Analysis

| Metric | Enzymatic Capping (Vaccinia) | Co-Transcriptional (CleanCap®) |

| Process Type | Two-step (IVT + Capping) | One-pot (IVT only) |

| Cap 1 Efficiency | Variable (80–95% dependent on optimization) | Consistent (>95%) |

| Scalability | Lower (Requires extra purification/enzymes) | High (Streamlined workflow) |

| Cost Driver | Enzyme costs at scale | Reagent (Analog) costs |

| CQA Risk | Incomplete methylation (Cap 0 impurities) | Uncapped 5'-ppp species (if GTP outcompetes) |

Analytical Protocol: LC-MS/MS Quantification

To validate the Cap 1 status, simple gel electrophoresis is insufficient. The gold standard is LC-MS/MS following enzymatic digestion.

Protocol Overview

-

Digestion: The mRNA is digested with Nuclease P1 (cleaves phosphodiester bonds) and Alkaline Phosphatase (removes terminal phosphates).

-

Target: This releases the 5' cap structure as a distinct dinucleotide (

) separate from internal nucleotides. -

Separation: Porous Graphitic Carbon (PGC) or C18 columns separate the highly polar cap structures.

-

Detection: Multiple Reaction Monitoring (MRM) mode on a Triple Quadrupole MS.

Workflow Diagram

Figure 2: Validated workflow for Cap 1 quantification. Nuclease P1 liberates the cap dinucleotide for mass spectral identification.

Key Mass Transitions (Example for Adenosine start)

-

Cap 0 (

): Precursor -

Cap 1 (

): Shift of +14 Da (Methyl group). -

Acceptance Criteria: Cap 1 species should represent >90% of total cap signal for clinical-grade material.

References

-

Daffis, S. et al. (2010).[4][5] 2'-O methylation of the viral mRNA cap evades host restriction by IFIT family members.[1][4][7] Nature, 468, 452–456. Link

-

Züst, R. et al. (2011). Ribose 2'-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5. Nature Immunology, 12, 137–143. Link

-

Abbas, Y.M. et al. (2017). Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2 ribose 2'-O methylations.[8] PNAS, 114(11), E2106-E2115. Link

-

Henderson, J.M. et al. (2021). Cap 1 Messenger RNA Synthesis with Co-transcriptional CleanCap® Analog by In Vitro Transcription.[9] Current Protocols, 1(2), e39. Link

-

Beverly, M. et al. (2016). Label-Free Analysis of mRNA Capping Efficiency Using RNase H Cleavage and LC-MS. Analytical Chemistry, 88(23), 11342–11348. Link

Sources

- 1. The mRNA Cap 2′-O-Methyltransferase CMTR1 Regulates the Expression of Certain Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CMTr mediated 2′-O-ribose methylation status of cap-adjacent nucleotides across animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The RNA cap methyltransferases RNMT and CMTR1 co-ordinate gene expression during neural differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mRNA capping: biological functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. tebubio.com [tebubio.com]

The Sentinel at the 5' End: A Technical Guide to 2'-O-Methylguanosine's Function in the mRNA Cap

[1]

Content Type: Technical Whitepaper / Methodological Guide Target Audience: RNA Therapeutics Researchers, CMC (Chemistry, Manufacturing, and Controls) Scientists, and Immunologists.

Executive Summary: The "Self" Signature

For decades, the 7-methylguanosine (m7G) cap was considered the sole guardian of mRNA stability and translation. However, the discovery of 2'-O-Methylguanosine (Gm) at the first transcribed nucleotide position (forming the Cap 1 structure) has redefined our understanding of innate immunity.

This guide explores the critical role of 2'-O-methylguanosine—specifically derived from the 2'-O-Methylguanosine 5'-triphosphate precursor pool—in distinguishing "self" RNA from viral "non-self" RNA. We provide a comprehensive workflow for its detection via LC-MS/MS and its application in engineering non-immunogenic mRNA therapeutics.

The Biological Imperative: Immune Evasion & Stability

The presence of a 2'-O-methyl group on the ribose of the first nucleotide (N1) is not merely structural; it is a molecular password.

The IFIT1 Checkpoint

The primary sensor for this modification is IFIT1 (Interferon-Induced Protein with Tetratricopeptide Repeats 1).

-

Mechanism: IFIT1 binds with high affinity to Cap 0 (m7GpppN) RNA, sterically occluding the eukaryotic initiation factor 4E (eIF4E). This blocks translation.

-

Evasion: The 2'-O-methylation of Guanosine (m7GpppGm ) creates steric hindrance that prevents IFIT1 binding, allowing the mRNA to recruit the ribosome successfully [1].

Resistance to Decapping (DXO)

The non-canonical decapping enzyme DXO (Dom34-like) preferentially degrades RNAs with incomplete caps. The 2'-O-methyl group on Guanosine (Gm) drastically reduces DXO affinity, protecting the transcript from premature degradation [2].

Visualization: The Self/Non-Self Discrimination Pathway

Figure 1: The IFIT1 sensor acts as a gatekeeper.[1] Viral RNAs lacking 2'-O-methylation (Cap 0) are sequestered, while Cap 1 mRNAs (containing Gm) evade detection and proceed to translation.

Technical Discovery: Detection via LC-MS/MS

The definitive identification of 2'-O-methylguanosine requires mass spectrometry. Unlike hybridization methods, LC-MS/MS provides absolute quantitation and structural validation.

Experimental Protocol: Nucleoside Digestion & Analysis

Objective: To quantify the ratio of 2'-O-methylguanosine (Gm) to Guanosine (G) in an RNA sample.

Phase A: Enzymatic Digestion

Note: Complete hydrolysis is critical. Incomplete digestion yields dinucleotides that skew mass data.

-

Sample Prep: Dissolve 1–5 µg of purified RNA in 20 µL nuclease-free water.

-

Denaturation: Heat at 95°C for 2 mins, then snap-cool on ice (disrupts secondary structures).

-

Hydrolysis Cocktail: Add the following mixture:

-

Nuclease P1 (1 U): Cleaves phosphodiester bonds.

-

Snake Venom Phosphodiesterase (0.1 U): Cleaves remaining oligonucleotides.

-

Antarctic Phosphatase (1 U): Removes terminal phosphates to yield nucleosides.

-

-

Incubation: 37°C for 2–4 hours.

-

Filtration: Pass through a 10 kDa MWCO spin filter (removes enzymes) at 12,000 x g for 10 mins.

Phase B: LC-MS/MS Parameters

System: Triple Quadrupole Mass Spectrometer coupled to UHPLC.

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (2.1 x 100 mm, 1.8 µm) | Retains nucleosides based on hydrophobicity (Gm elutes after G). |

| Mobile Phase A | 0.1% Formic Acid in H2O | Protonation source for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization stability. |

| Detection Mode | MRM (Multiple Reaction Monitoring) | Maximizes sensitivity and specificity. |

Phase C: MRM Transitions (The "Fingerprint")

| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) | Loss Description |

| Guanosine (G) | 284.1 | 152.1 | Loss of Ribose (132 Da) |

| 2'-O-Me-Guanosine (Gm) | 298.1 | 152.1 | Loss of Methyl-Ribose (146 Da) |

| 7-methylguanosine (m7G) | 298.1 | 166.1 | Loss of Ribose (Note: Isbaric with Gm, separated by RT) |

Critical QC Step:m7G and Gm have the same molecular weight (298.1 Da). They must be separated by retention time (RT). m7G is more polar and elutes earlier than Gm.

Therapeutic Application: Manufacturing Cap 1

In mRNA drug development (e.g., COVID-19 vaccines), ensuring a high percentage of Cap 1 is a Critical Quality Attribute (CQA).

Biosynthesis Pathways

There are two primary methods to incorporate this compound equivalents into RNA:

-

Enzymatic Capping (Post-Transcriptional):

-

Co-Transcriptional Capping (CleanCap® Technology):

Visualization: The Manufacturing Workflow

Figure 2: Comparison of Co-Transcriptional vs. Enzymatic routes to generate 2'-O-methylguanosine (Cap 1) mRNA.

References

-

Daffis, S., et al. (2010).[5] 2'-O-methylation of the viral mRNA cap evades host restriction by IFIT family members.[1][4][7] Nature. Link

-

Picard-Jean, F., et al. (2018).[8] 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO.[8][9] PLOS Genetics. Link

-

Abbas, Y. M., et al. (2017). Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2 ribose 2'-O methylations. PNAS. Link

-

Beverly, M., et al. (2016). Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS. Analytical and Bioanalytical Chemistry. Link

-

Ramanathan, A., et al. (2016).[10] Mass spectrometry for the analysis of RNA modifications. Nucleic Acids Research. Link

Sources

- 1. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RNA methyltransferases involved in 5′ cap biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2’-O-methylation of the second transcribed nucleotide within mRNA 5’ cap impacts protein production level in a cell specific manner and contributes to RNA immune evasion | bioRxiv [biorxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

Biochemical Properties of 2'-O-Methylguanosine 5'-triphosphate

Executive Summary

2'-O-Methylguanosine 5'-triphosphate (2'-O-Me-GTP) is a modified nucleoside triphosphate critical to the development of stable, non-immunogenic RNA therapeutics.[1][2] Unlike canonical GTP, the methylation at the 2'-hydroxyl group of the ribose moiety confers unique physicochemical properties: it renders the phosphodiester backbone resistant to nucleolytic cleavage and alters the molecule's interaction with innate immune sensors (TLR7/8, RIG-I).

While naturally present in the Cap-1 structure of eukaryotic mRNA and specific tRNA positions (e.g., Gm18), its use as a bulk reagent in in vitro transcription (IVT) presents specific enzymatic challenges.[1] This guide details the biochemical mechanisms governing its use, the structural basis for its immune-silencing effects, and validated protocols for its efficient incorporation into synthetic RNA.[1]

Physicochemical Specifications

The following parameters define the research-grade material typically utilized in therapeutic RNA synthesis.

| Property | Specification |

| Chemical Name | 2'-O-Methylguanosine-5'-Triphosphate |

| Abbreviation | 2'-O-Me-GTP / m2'GTP |

| CAS Number | 61556-44-3 (Free acid) |

| Molecular Formula | |

| Molecular Weight | 537.20 g/mol (Free acid) |

| Solubility | >100 mM in |

| 252 nm (pH 7.[1][2]0) | |

| pKa | ~9.2 (N1-H), ~12.3 (2'-OH blocked, relevant for ribose puckering) |

| Structural Feature | 3'-OH is present (allows chain elongation); 2'-OH is methylated.[1][2] |

Mechanistic Biochemistry[1]

Structural Biology & The "Steric Gate"

The defining feature of 2'-O-Me-GTP is the bulky methoxy group (

-

C3'-endo Conformation: The 2'-O-methyl group favors the C3'-endo ribose pucker, pre-organizing the nucleotide into an A-form geometry.[2] This increases the thermodynamic stability (

) of RNA:RNA duplexes by approximately 0.5–0.7°C per modification.[1][2] -

Polymerase Exclusion: Wild-type T7 RNA Polymerase (T7 RNAP) possesses a "steric gate" residue (Tyrosine 639).[1][2] The hydroxyl group of Y639 forms a hydrogen bond with the 2'-OH of the incoming NTP.[2] The bulky 2'-O-methyl group of 2'-O-Me-GTP clashes with Y639, reducing incorporation efficiency by >90% compared to GTP.[1][2]

Resolution: To incorporate 2'-O-Me-GTP efficiently, researchers must use mutant T7 RNAPs (e.g., Y639F or Y639L) where the steric gate is removed, often coupled with H784A to prevent premature termination.[1]

Nuclease Resistance

The 2'-O-methyl modification provides a shield against hydrolytic attack.[2][3][5]

-

Mechanism: Nucleases like RNase A and RNase T1 rely on the 2'-OH to initiate nucleophilic attack on the adjacent phosphorus atom, forming a 2',3'-cyclic phosphate intermediate.[1][2]

-

Inhibition: By capping the 2'-OH with a methyl group, 2'-O-Me-GTP abolishes this nucleophile, rendering the phosphodiester bond highly resistant to endonucleolytic cleavage and alkaline hydrolysis.[1][2]

Therapeutic Implications: Immune Silencing

Exogenous RNA is often recognized as a pathogen-associated molecular pattern (PAMP).[1][2] 2'-O-methylation acts as a critical "self" marker, dampening these responses.[1][2]

TLR7/8 Evasion

Toll-like Receptors 7 and 8 (TLR7/8) reside in endosomes and recognize single-stranded RNA (ssRNA) rich in Guanosine and Uridine.[1][2]

-

Mechanism: Unmodified Guanosine acts as a ligand that stabilizes the TLR dimer interface.[2]

-

Antagonism: 2'-O-Me-GTP incorporation disrupts this interaction.[1][2] The methyl group sterically hinders the binding pocket of TLR7, preventing the conformational change required for MyD88 recruitment and downstream interferon (IFN) signaling.[1]

RIG-I Evasion

Retinoic acid-inducible gene I (RIG-I) detects cytosolic dsRNA and 5'-triphosphates.[1][2] While 5'-triphosphate is the primary activator, the methylation status of the first nucleotide (Cap-1 vs Cap-0) is a secondary checkpoint. 2'-O-methylation at the +1 position (incorporated via 2'-O-Me-GTP during transcription or enzymatically capped) prevents RIG-I activation by mimicking host mRNA.[1][2]

Figure 1: Mechanism of Immune Evasion.[1][2] Unmodified RNA triggers TLR7 and RIG-I cascades leading to inflammation.[2] 2'-O-Me modification sterically blocks TLR7 binding and mimics host 'self' signatures for RIG-I evasion.

Experimental Protocol: High-Yield Incorporation

Objective: Synthesize RNA with 100% substitution of GTP with 2'-O-Me-GTP using In Vitro Transcription (IVT).

Critical Reagent: High-T7 RNA Polymerase Mutant (Y639F/H784A).[1][2] Do not use wild-type T7.

Materials

-

Template: Linearized DNA with T7 promoter. Ideally, the first +1 and +2 nucleotides should be Guanosine (G) to assist initiation, though 2'-O-Me-GTP initiation is inefficient.[1][2]

-

NTP Mix: ATP, CTP, UTP (10 mM each); 2'-O-Me-GTP (10 mM).[1][2]

-

Buffer: 40 mM Tris-HCl (pH 8.0), 20 mM

, 5 mM DTT, 2 mM Spermidine. -

Additives: Inorganic Pyrophosphatase (IPP), RNase Inhibitor.[1][2]

Protocol Steps

-

Template Preparation: Ensure DNA template is fully linearized and purified (phenol:chloroform extraction recommended).[1][2] Avoid plasmid contaminants.[1][2]

-

Reaction Assembly (20 µL scale):

-

Incubation: Incubate at 37°C for 4–6 hours .

-

DNase Treatment: Add 1 µL DNase I, incubate 15 mins at 37°C to remove template.

-

Purification: Purify using LiCl precipitation or silica columns.[1][2] 2'-O-Me RNA behaves similarly to standard RNA but may elute differently on HPLC due to hydrophobicity.[2]

Quality Control (QC)[1][2]

-

PAGE: Run on a denaturing Urea-PAGE gel. 2'-O-Me RNA may migrate slightly faster than unmodified RNA due to compact conformation.[1][2]

-

LC-MS: Digest a small aliquot with Nuclease P1 (which can cleave 2'-O-Me, albeit slowly) or use specific enzymes to verify mass shift (+14 Da per Guanosine).

Figure 2: IVT Workflow for 2'-O-Me-GTP.[1][2] Success hinges on the use of Mutant T7 polymerase to overcome the initiation and elongation barriers imposed by the 2'-methoxy group.

References

-

NuBlocks. (n.d.). 2'-O-Methylguanosine-5'-Triphosphate (2'-O-Methyl-GTP).[1][2][3][6] Retrieved from [Link]

-

Jöckel, S., et al. (2012).[1][2] The 2'-O-methylation status of a single guanosine controls transfer RNA–mediated Toll-like receptor 7 activation or inhibition.[2] Journal of Experimental Medicine. Retrieved from [Link]

-

PubChem. (n.d.).[1][2] 2'-O-Methylguanosine.[1][2][3][4][6][7][8][9] National Library of Medicine.[2] Retrieved from [Link]

-

Dutartre, H., et al. (2005).[1][2] A relaxed discrimination of 2'-O-methyl-GTP relative to GTP between de novo and Elongative RNA synthesis by the hepatitis C RNA-dependent RNA polymerase NS5B. Journal of Biological Chemistry. (Cited in Cayman Chemical product sheet).[1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2'-O-Methylguanosine | C11H15N5O5 | CID 135406950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nublocks.com [nublocks.com]

- 4. chemgenes.com [chemgenes.com]

- 5. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 6. 2'-O-Methylguanosine-5'-O-triphosphate (sodium) | A & C International Group [acintergroup.com]

- 7. 2'-O-Methylguanosine-5'-O-triphosphate (sodium salt) - Labchem Catalog [www2.labchem.com.my]

- 8. 2'-O-Methylguanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 9. 2'-O-Methylguanosine, 2140-71-8 | BroadPharm [broadpharm.com]

2'-O-Methylguanosine 5'-triphosphate and its significance in virology

Topic: 2'-O-Methylguanosine 5'-triphosphate (

Executive Summary

The distinction between "self" and "non-self" RNA is a foundational checkpoint in innate immunity.[2] At the center of this discrimination lies a single methyl group on the ribose sugar of the first transcribed nucleotide: 2'-O-methylation . While N7-methylation of the guanosine cap (

This guide dissects the role of This compound (

The Biological Imperative: Cap-0 vs. Cap-1

In eukaryotic cells, mRNA capping is not merely about stability; it is an identity card.[2]

-

Cap-0 (

): The minimum structure required for eIF4E binding and translation.[1] However, to the mammalian innate immune system, Cap-0 is a pathogen-associated molecular pattern (PAMP).[1] -

Cap-1 (

): Methylation at the 2'-OH position of the first nucleotide (

The Sensor: IFIT1 (ISG56)

The host protein IFIT1 (Interferon-Induced Protein with Tetratricopeptide Repeats 1) is the primary sensor for this modification.[2]

-

Mechanism: IFIT1 contains a deep, hydrophobic RNA-binding cleft.[1] It binds with high affinity to Cap-0 RNA (

nanomolar range), sequestering it from the translation initiation complex (eIF4F).[2] -

The Checkpoint: The 2'-O-methyl group on a Cap-1 structure introduces steric hindrance that prevents the RNA from fitting into the IFIT1 binding pocket.[1] Thus, Cap-1 RNA evades sequestration and is successfully translated.[1]

Expert Insight: In drug development, simply capping mRNA (Cap-0) is insufficient for in vivo applications.[1][2] Without the 2'-O-methyl signature, the mRNA will trigger an interferon response and be translationally silenced by IFIT1, leading to poor protein expression.

Viral Evasion Strategies: The Methyltransferase Machinery

Viruses that replicate in the cytoplasm (e.g., Coronaviruses, Flaviviruses) cannot access the host's nuclear capping machinery.[2] They must encode their own 2'-O-methyltransferases (2'-O-MTases) to convert their genomic RNA from Cap-0 to Cap-1.[1]

Case Study A: SARS-CoV-2 (nsp16/nsp10 Complex)

SARS-CoV-2 utilizes a heterodimeric complex to achieve this methylation.[1]

-

nsp16: The catalytic subunit responsible for transferring the methyl group from S-adenosylmethionine (SAM) to the 2'-OH of the RNA ribose.[1][5][6][7]

-

nsp10: An essential cofactor.[1][2] Alone, nsp16 is inactive.[2] nsp10 stabilizes the SAM-binding pocket of nsp16, increasing its affinity for RNA by over 100-fold.

-

Targeting: Inhibitors that disrupt the nsp16-nsp10 interface or block the SAM pocket (e.g., Sinefungin derivatives) render the virus susceptible to IFIT1 restriction.

Case Study B: Flaviviruses (Dengue/Zika NS5)

The NS5 protein is a bifunctional enzyme containing both an RNA-dependent RNA polymerase (RdRp) domain and an N-terminal MTase domain.[1]

-

Mechanism: The MTase domain performs sequential methylations: first N7-guanine methylation (Cap-0), followed by 2'-O-ribose methylation (Cap-1).[1]

Visualization: The Immune Evasion Pathway

The following diagram illustrates the kinetic competition between Viral Translation and Host Restriction, determined by the presence of the 2'-O-methyl group.

Figure 1: The molecular decision tree for viral RNA.[2] Cap-0 structures are intercepted by IFIT1, while Cap-1 structures (generated by viral MTases) successfully recruit the translation machinery.[1]

Therapeutic Applications & Protocols

A. Synthesis of Non-Immunogenic mRNA (Vaccine Development)

To produce therapeutic mRNA (e.g., COVID-19 vaccines), the incorporation of 2'-O-Methylguanosine is critical.[1] This can be achieved via two primary methods:

| Method | Mechanism | Role of | Pros/Cons |

| Enzymatic Capping | Post-transcriptional treatment with Vaccinia Capping Enzyme (VCE) + 2'-O-MTase.[1] | None. Uses SAM as a methyl donor to modify the polymer.[2] | Pros: High capping efficiency.Cons: Expensive, extra purification steps.[2][8] |

| Co-Transcriptional (CleanCap) | Use of a trimer analog (e.g., | Structural Analog. The trimer contains the 2'-O-Me modification.[1] | Pros: One-pot reaction, high yield of Cap-1.Cons: Proprietary reagents.[1] |

| Direct Incorporation | Adding | Substrate. Competes with GTP.[2][4] | Pros: Flexible.Cons: WT T7 Polymerase incorporates 2'-OMe-NTPs very poorly.[1] Requires Y639F mutant T7.[1][2] |

Protocol 1: High-Throughput Screening for nsp16 Inhibitors

Objective: Identify small molecules that block the conversion of Cap-0 to Cap-1, restoring IFIT1 sensitivity.

Reagents:

-

Recombinant SARS-CoV-2 nsp16/nsp10 complex.[1]

-

Substrate: Biotinylated Cap-0 RNA oligo (

).[1] -

Detection: Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP) detecting SAH (S-adenosylhomocysteine) production.[1][2]

Workflow:

-

Enzyme Prep: Dilute nsp16/nsp10 (10 nM final) in Assay Buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 5% Glycerol).

-

Inhibitor Incubation: Add test compounds (10-point dose response) to the enzyme mix. Incubate 15 min at RT.

-

Reaction Initiation: Add Substrate Mix (100 nM Cap-0 RNA + 1 µM SAM).

-

Incubation: Incubate at 37°C for 45 minutes.

-

Detection: Add SAH-detection antibody (e.g., anti-SAH-Tb cryptate) and acceptor dye.[1]

-

Read: Measure TR-FRET signal. A decrease in signal (relative to DMSO control) indicates inhibition of 2'-O-methylation.[1]

Protocol 2: In Vitro Transcription with 2'-O-Methylguanosine

Objective: To synthesize RNA with internal or 5'-terminal 2'-O-Me modifications for stability studies.[1] Note: Standard T7 RNA polymerase is sensitive to the 2'-substituent.[1] You must use a mutant polymerase (e.g., T7 R&DNA Polymerase or Y639F mutant).[2]

Reaction Setup (20 µL):

-

Template: Linearized Plasmid DNA (1 µg).

-

NTP Mix:

-

Buffer: 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM Spermidine, 10 mM DTT.

-

Enzyme: T7 Y639F Mutant Polymerase (20 Units).

-

Incubation: 37°C for 2-4 hours.

-

Purification: DNase I treatment followed by LiCl precipitation.[1][2]

Quality Control: Verify incorporation via LC-MS or by assessing resistance to RNase degradation, as 2'-O-Me modifications render RNA resistant to hydrolytic cleavage.

Visualization: The Screening Workflow

Figure 2: Workflow for identifying inhibitors of viral 2'-O-methyltransferases. The assay relies on the stoichiometric conversion of SAM to SAH during the methylation event.

References

-

Daffis, S., et al. (2010).[2][9][10] "2'-O-methylation of the viral mRNA cap evades host restriction by IFIT family members."[1][3][5][11][12] Nature, 468(7322), 452–456.[2] Link[1][2]

-

Viswanathan, T., et al. (2020).[2][9] "Structural basis of RNA cap modification by SARS-CoV-2." Nature Communications, 11, 3718.[2] Link

-

Decroly, E., et al. (2008).[2][9] "Coronavirus Non-structural Protein 16 Is a Cap-0 Binding Enzyme Possessing (Nucleoside-2'O)-Methyltransferase Activity."[1][5][6][7] Journal of Virology, 82(16), 8071–8084.[2] Link[1][2]

-

Padilla, R., & Sousa, R. (1999).[2] "Efficient synthesis of nucleic acids heavily modified with non-canonical ribose 2'-groups using a mutant T7 RNA polymerase (Y639F)." Nucleic Acids Research, 27(6), 1561–1563.[2] Link

-

TriLink BioTechnologies. "CleanCap® Technology: Co-transcriptional Capping."[1][2][13][14] Technical Guide. Link

Sources

- 1. phmpt.org [phmpt.org]

- 2. T7 RNA polymerase produces 5' end heterogeneity during in vitro transcription from certain templates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2’-O-methylation of the second transcribed nucleotide within mRNA 5’ cap impacts protein production level in a cell specific manner and contributes to RNA immune evasion | bioRxiv [biorxiv.org]

- 4. An RNA cap (nucleoside-2′-O-)-methyltransferase in the flavivirus RNA polymerase NS5: crystal structure and functional characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NSP16 2′-O-MTase in Coronavirus Pathogenesis: Possible Prevention and Treatments Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biochemical and Structural Insights into the Mechanisms of SARS Coronavirus RNA Ribose 2′-O-Methylation by nsp16/nsp10 Protein Complex | PLOS Pathogens [journals.plos.org]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. Coronavirus 2′-O-methyltransferase: A promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. CleanCap [baseclick.eu]

- 14. trilinkbiotech.com [trilinkbiotech.com]

The impact of 2'-O-methylation on innate immune recognition of RNA

The Impact of 2'-O-Methylation on Innate Immune Recognition of RNA[1][2][3][4][5][6]

Executive Summary

The distinction between "self" and "non-self" nucleic acids is a foundational imperative of the innate immune system. Among the chemical modifications that facilitate this discrimination, 2'-O-methylation (2'-O-Me) of the ribose moiety—particularly at the 5' cap (Cap 1 structure)—stands as a critical molecular shibboleth. For researchers in mRNA therapeutics and RNA interference, understanding the mechanistic role of 2'-O-Me is no longer optional; it is a determinant of therapeutic index.

This guide delineates the structural biology of 2'-O-Me-mediated immune evasion, specifically analyzing its inhibition of IFIT1, RIG-I, and TLR7/8. It further provides validated protocols for synthesizing, verifying, and testing the immunogenicity of 2'-O-methylated RNA, grounded in the rigorous requirements of drug development.

The Mechanistic Foundation: Structural Evasion of Sensors

The addition of a methyl group to the 2'-hydroxyl position of the ribose ring alters the RNA's thermodynamic stability, sugar pucker conformation, and hydration sphere.[7] However, its most profound effect in immunology is steric exclusion . Innate immune sensors have evolved high-affinity binding pockets for unmodified (pathogen-associated) RNA; 2'-O-Me introduces a steric clash that physically prevents this binding.

The Cap 0 vs. Cap 1 Paradigm[8]

-

Cap 0 (m7GpppN): Typical of lower eukaryotes and many viruses. It protects against exonucleases but is a potent ligand for IFIT1.

-

Cap 1 (m7GpppNm): The "Self" marker in higher eukaryotes.[8] The 2'-O-Me at the first nucleotide (N1) ablates IFIT1 binding.

-

Cap 2 (m7GpppNmNm): Methylation at N2.[9] Further reduces innate immune detection, though Cap 1 is often sufficient for therapeutic efficacy.

Sensor-Specific Evasion Mechanisms

| Sensor | Localization | Ligand Specificity | Mechanism of 2'-O-Me Evasion |

| IFIT1 (ISG56) | Cytoplasm | Cap 0 RNA (m7GpppN) | Steric Exclusion: The IFIT1 RNA-binding channel cannot accommodate the bulky 2'-O-methyl group at N1, preventing the sequestration of mRNA and allowing translation to proceed. |

| RIG-I | Cytoplasm | 5'-ppp, 5'-pp, Cap 0 | Residue Clash: 2'-O-Me at N1 clashes with Histidine 830 (H830) in the RIG-I binding pocket, reducing affinity and ATPase activity required for signaling. |

| MDA5 | Cytoplasm | Long dsRNA | Structural Alteration: 2'-O-Me alters the dsRNA helix structure, preventing the filament formation necessary for MDA5 oligomerization and activation. |

| TLR7/8 | Endosome | ssRNA (GU-rich) | Antagonism: 2'-O-methylated nucleotides act as competitive antagonists, binding the receptor without triggering the conformational change needed for MyD88 recruitment. |

Visualization of Immune Signaling Pathways

The following diagram illustrates how 2'-O-methylation acts as a checkpoint, diverting RNA away from inflammatory signaling cascades (IFN-β, NF-κB) and toward successful translation.

Caption: Mechanism of 2'-O-Me mediated evasion.[3][4][10] The modification blocks sensor engagement, preventing inflammatory signaling and favoring translation.

Experimental Methodologies

To ensure scientific integrity, the generation of 2'-O-methylated RNA must be coupled with rigorous validation. The following protocols are designed to be self-validating.

Protocol A: Enzymatic Generation of Cap 1 RNA (Post-Transcriptional)

Context: While co-transcriptional capping (e.g., CleanCap) is popular, enzymatic capping allows for precise control over the methylation status for comparative studies.

Materials:

-

Purified IVT RNA (uncapped, 5'-triphosphate).

-

Vaccinia Capping Enzyme (VCE).

-

SAM (S-adenosylmethionine) donor.

Workflow:

-

Heat Denaturation: Incubate 10 µg RNA at 65°C for 5 min to relax secondary structures; snap cool on ice. Rationale: Exposes the 5' end for enzymatic access.

-

Capping Reaction: Assemble reaction with VCE, GTP, and SAM. Incubate at 37°C for 30 min. Result: Cap 0 (m7GpppN).

-

Methylation Reaction: Add 2'-O-MTase and fresh SAM to the same tube (if buffer compatible) or purify and start specific methylation reaction. Incubate at 37°C for 30 min. Result: Cap 1 (m7GpppNm).[8][9]

-

Purification: Lithium Chloride precipitation or silica column cleanup.

Self-Validation Step: Proceed immediately to Protocol B to confirm the conversion of Cap 0 to Cap 1.

Protocol B: Validation via RNase H Cleavage (Nm-VAQ)

Context: Mass spectrometry is the gold standard but requires specialized equipment. The RNase H assay is a robust, accessible molecular biology technique for validating 2'-O-methylation at specific sites.

Principle: RNase H cleaves RNA in RNA:DNA hybrids but cannot cleave if the RNA residue in the hybrid is 2'-O-methylated.[11]

Step-by-Step:

-

Probe Design: Design a DNA chimera probe complementary to the 5' end of your RNA. The nucleotide opposite the target methylation site (N1) must be a deoxynucleotide.

-

Hybridization: Anneal the DNA probe to your Cap 1 RNA and a Cap 0 Control RNA.

-

Digestion: Treat with RNase H (5 U) at 37°C for 20 minutes.

-

Analysis: Run products on a Urea-PAGE (denaturing) gel.

-

Cap 0 Control: Will show a cleavage band (smaller fragment).

-

Cap 1 Sample: Will remain intact (no cleavage) because 2'-O-Me inhibits RNase H activity.

-

-

Quantification: Densitometry of the intact band vs. cleaved band calculates % methylation efficiency.

Protocol C: Immunogenicity Profiling (PBMC Assay)

Context: Cell lines (e.g., HEK293) often lack full TLR repertoires. Primary Human PBMCs are the gold standard for predicting systemic cytokine responses.

Step-by-Step:

-

Isolation: Thaw cryopreserved human PBMCs or isolate fresh via Ficoll-Paque gradient. Viability must be >90%.

-

Seeding: Plate 2x10^5 cells/well in 96-well format in RPMI-1640 + 10% autologous serum (avoid FBS to prevent background activation).

-

Transfection: Complex RNA with a lipid nanoparticle or transfection reagent (e.g., Lipofectamine MessengerMAX).

-

Critical Control: Include an R848 (TLR7/8 agonist) positive control and a "Mock" (transfection reagent only) negative control.

-

-

Incubation: 16–24 hours at 37°C.

-

Readout:

-

Supernatant: ELISA / Multiplex bead array for IFN-α (plasmacytoid DC activation), TNF-α, IL-6, and IP-10.

-

Lysate: RT-qPCR for IFIT1 and OAS1 mRNA levels (sensitive markers of ISG induction).

-

Workflow for Therapeutic Optimization

This diagram outlines the iterative process of optimizing RNA therapeutics for minimal immunogenicity using the protocols above.

Caption: Iterative workflow for minimizing RNA immunogenicity. Note the parallel chemical and biological QC steps.

References

-

Daffis, S., et al. (2010). 2'-O-methylation of the viral mRNA cap evades host restriction by IFIT family members.[2][5] Nature. Link

-

Züst, R., et al. (2011). Ribose 2'-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5.[2] Nature Immunology. Link

-

Devarkar, S. C., et al. (2016). Structural basis for m7G recognition and 2'-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I. PNAS. Link

-

Abbas, Y. M., et al. (2013).[12] Structural basis for viral 5'-PPP-RNA recognition by human IFIT proteins. Nature. Link

-

Geall, A. J., et al. (2012). Nonviral delivery of self-amplifying RNA vaccines. PNAS. Link

-

Karikó, K., et al. (2005). Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity.[5][12][13][14] Link

-

Ayala-Breton, C., et al. (2022). Site-specific validation and quantification of RNA 2′-O-methylation by qPCR with RNase H. BioRxiv. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ribose 2'-O-methylation provides a ... | Article | H1 Connect [archive.connect.h1.co]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for m7G recognition and 2′-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evasion of early innate immune response by 2′-O-methylation of dengue genomic RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse Ifit1b is a cap1-RNA–binding protein that inhibits mouse coronavirus translation and is regulated by complexing with Ifit1c - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mRNA vaccines: immunogenicity and quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IFIT1: A dual sensor and effector molecule that detects non-2′-O methylated viral RNA and inhibits its translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. drpress.org [drpress.org]

- 14. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]

The Bio-Synthetic Paradox of 2'-O-Methylguanosine 5'-triphosphate: Natural Occurrence vs. Synthetic Utility

The following technical guide details the biological status, chemical behavior, and experimental applications of 2'-O-Methylguanosine 5'-triphosphate (2'-O-Me-GTP).

Executive Summary

This compound (2'-O-Me-GTP) is a modified nucleoside triphosphate widely utilized in synthetic biology and mRNA therapeutic development. However, its status as a naturally occurring intracellular metabolite is defined by a biological paradox: while the 2'-O-methylguanosine (Gm) moiety is ubiquitous within polymerized RNA (tRNA, rRNA, and mRNA Cap-1 structures), the free triphosphate form (2'-O-Me-GTP) is virtually absent from the stable cellular pool.

This guide elucidates the mechanistic reasons for this absence, the specific salvage pathways that prevent its accumulation (involving the enzyme PHYHD1 ), and the protocols for its detection and utilization in in vitro systems.

Natural Occurrence: The Moiety vs. The Monomer

To understand the occurrence of 2'-O-Me-GTP, one must distinguish between the residue embedded in RNA and the free nucleotide in the cytoplasm.

The Ubiquitous RNA Residue (Gm)

The 2'-O-methylguanosine residue is naturally abundant, but it is not incorporated via a pre-methylated triphosphate. Instead, it is generated post-transcriptionally.

-

Biosynthetic Mechanism: RNA polymerases incorporate standard GTP.[1] Subsequently, site-specific 2'-O-methyltransferases (Nm-MTases) transfer a methyl group from S-adenosylmethionine (SAM) to the 2'-hydroxyl of the ribose.

-

Primary Locations:

-

Eukaryotic mRNA (Cap-1): The first nucleotide after the m7G cap is often 2'-O-methylated (Cap 1 structure) to prevent recognition by innate immune sensors like RIG-I.

-

tRNA (Position 18): The Gm18 modification is conserved in eukaryotes and stabilizes the tRNA L-shape.

-

rRNA: Multiple sites in the ribosome are 2'-O-methylated to fine-tune translational fidelity.

-

The Rare Free Triphosphate (2'-O-Me-GTP)

Unlike canonical nucleotides (ATP, GTP), 2'-O-Me-GTP does not exist as a stable pool.

-

Absence of De Novo Pathway: No known metabolic pathway methylates GTP directly to form 2'-O-Me-GTP.

-

Active Suppression: Cells possess "housekeeping" enzymes to metabolize 2'-O-methylated nucleosides released during RNA decay, preventing their re-phosphorylation into triphosphates. Accumulation of 2'-O-Me-GTP would be deleterious, acting as a chain terminator or slowing transcription rates for high-fidelity polymerases.

The Catabolic Control Pathway (PHYHD1)

Recent characterization of the enzyme PHYHD1 (Phytanoyl-CoA Dioxygenase Domain Containing 1) has revealed the mechanism by which cells manage free 2'-O-methylguanosine.

The Salvage Circuit

When RNA containing Gm residues is degraded by nucleases, free 2'-O-methylguanosine (Gm nucleoside) is released.

-

Degradation: RNA

2'-O-Me-GMP -

Demethylation (The Critical Step): PHYHD1 acts as a dioxygenase, removing the methyl group from the ribose of 2'-O-Me-G to regenerate Guanosine .

-

Salvage: The resulting Guanosine is phosphorylated by Guanosine Kinase to GMP

GDP

Implication: This pathway explicitly bypasses the formation of 2'-O-Me-GTP. If PHYHD1 is inhibited or absent, 2'-O-Me-G can accumulate, but it is a poor substrate for nucleoside kinases, further limiting the formation of the triphosphate.

Pathway Visualization

The following diagram illustrates the segregation of the 2'-O-methyl moiety (in RNA) from the canonical GTP pool.

Caption: The metabolic cycle of 2'-O-methylguanosine. Note that the cell actively demethylates the nucleoside via PHYHD1 to regenerate Guanosine, preventing the formation of the triphosphate (2'-O-Me-GTP).

Comparative Data: Natural vs. Synthetic Contexts

The following table contrasts the abundance and role of the moiety in nature versus its application as a reagent.

| Feature | Natural Context (In Vivo) | Synthetic Context (In Vitro) |

| Primary Form | Residue in RNA polymer (Gm) | Free Triphosphate (2'-O-Me-GTP) |

| Concentration | High (in RNA); Trace (free nucleoside) | Millimolar (in reaction buffers) |

| Biosynthesis | Post-transcriptional (MTases) | Chemical Synthesis (Methylation of Guanosine) |

| Function | Immune evasion (Self-marker), Stability | Reagent for generating RNase-resistant RNA |

| Metabolic Fate | Demethylated to Guanosine by PHYHD1 | Incorporated by mutant polymerases (e.g., T7) |

| Detection | LC-MS/MS of digested RNA | HPLC (Ion Exchange) or 31P-NMR |

Experimental Protocols

Detection of 2'-O-Me-G in Cellular Pools (LC-MS/MS)

To verify the presence (or absence) of the free nucleotide in a specific organism, use this targeted metabolomics workflow.

Reagents:

-

Extraction Solvent: Acetonitrile/Methanol/Water (40:40:[2]20) at -20°C.

-

Internal Standard:

-GTP.

Step-by-Step Protocol:

-

Quenching: Rapidly wash cells (1x10^7) with ice-cold PBS. Add 500 µL cold Extraction Solvent immediately to quench metabolism.

-

Lysis: Vortex vigorously for 30 sec; incubate on dry ice for 10 min.

-

Clarification: Centrifuge at 15,000 x g for 15 min at 4°C. Collect supernatant.

-

LC Separation: Inject onto a HILIC column (e.g., ZIC-pHILIC).

-

Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

-

Mobile Phase B: Acetonitrile.[2]

-

-

MS Detection: Operate in Negative Ion Mode (MRM).

-

Target Transition (2'-O-Me-GTP): 536.0

150.0 (Guanine base) or 438.0 (Loss of phosphate). -

Differentiation: Ensure chromatographic separation from GTP (522.0 m/z) and dGTP (506.0 m/z).

-

In Vitro Transcription with 2'-O-Me-GTP

Since standard T7 RNA polymerase incorporates 2'-O-Me-GTP poorly (often resulting in truncation), use a mutant polymerase (e.g., T7 R&DNA polymerase or Y639F mutant).

-

Template Prep: Linearized plasmid with T7 promoter.

-

Reaction Mix (20 µL):

-

Buffer: 40 mM Tris-HCl (pH 7.9), 6 mM MgCl2, 2 mM Spermidine, 10 mM DTT.

-

Nucleotides: 1 mM ATP, CTP, UTP; 1 mM 2'-O-Me-GTP (Replace GTP entirely).

-

Enzyme: T7 Y639F Mutant Polymerase (20 Units).

-

-

Incubation: 37°C for 2-4 hours.

-

Validation: Treat product with RNase A. 2'-O-Me-RNA is significantly more resistant to degradation than standard RNA.

References

-

Stonkus, J., et al. (2025).[3] "A new role for PHYHD1 and related dioxygenases: demethylation of 2'-O-methylated nucleosides."[3][4][5][6] Nucleic Acids Research.[1][3] Link

-

Ayadi, L., et al. (2019). "2'-O-methylation of RNA: occurrence, biosynthesis and biological functions." Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. Link

- Key Finding: Comprehensive review of the post-transcriptional install

-

Ramanathan, A., et al. (2016). "RNA-protein interactions: The 2'-O-methylation connection." Annual Review of Biophysics. Link

- Key Finding: Structural basis for the stability and immunogenicity of 2'-O-methyl

-

Ferré-D'Amaré, A.R. (2011). "Crystal structure of a T7 RNA polymerase mutant capable of incorporating 2'-O-methylated nucleotides." Proc Natl Acad Sci USA. Link

- Key Finding: Methodology for using 2'-O-Me-GTP in synthetic applic

Sources

- 1. US6127535A - Nucleoside triphosphates and their incorporation into oligonucleotides - Google Patents [patents.google.com]

- 2. Deciphering the potential of a plant growth promoting endophyte Rhizobium sp. WYJ-E13, and functional annotation of the genes involved in the metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. A new role for PHYHD1 and related dioxygenases: demethylation of 2′-O-methylated nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epublications.vu.lt [epublications.vu.lt]

- 6. academic.oup.com [academic.oup.com]

2'-O-Methylguanosine 5'-triphosphate's role in preventing RNA degradation

Topic: 2'-O-Methylguanosine 5'-triphosphate (2'-O-Me-GTP) and Cap1 Methylation: Mechanisms for RNA Stabilization and Immune Evasion Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, RNA Process Engineers, Drug Development Scientists

Executive Summary

In the landscape of mRNA therapeutics, stability and non-immunogenicity are the twin pillars of efficacy. While the 7-methylguanosine (m7G) cap is essential for translation initiation, it is insufficient for preventing rapid degradation in higher eukaryotes. The critical determinant of mRNA persistence is 2'-O-methylation of the first transcribed nucleotide (N1), forming the Cap1 structure .

This guide details the mechanistic role of 2'-O-Methylguanosine (incorporated via 2'-O-Me-GTP analogs or enzymatic methylation) in evading the IFIT1 immune sensor and the DXO decapping scavenger. We provide validated protocols for generating Cap1-modified mRNA and analyze the biophysical basis of its nuclease resistance.

Molecular Mechanism: The Chemistry of Stability

The addition of a methyl group to the 2'-hydroxyl (2'-OH) of the ribose ring fundamentally alters the RNA's chemical and biological identity.[1]

Chemical Resistance to Hydrolysis

The 2'-OH group in unmodified RNA is a nucleophile that can attack the adjacent phosphodiester bond, leading to strand cleavage (hydrolysis).

-

Mechanism: Methylation (2'-O-Me) masks this nucleophile.

-

Impact: Steric hindrance and removal of the reactive hydroxyl proton render the phosphodiester backbone significantly more resistant to alkaline hydrolysis and non-specific nucleases (e.g., RNase T2).

Biological Evasion: The "Self" vs. "Non-Self" Code

Mammalian cells possess innate immune sensors designed to detect viral RNA. The absence of 2'-O-methylation is a primary "danger signal."

-

IFIT1 (Interferon-Induced Protein with Tetratricopeptide Repeats 1):

-

Action: IFIT1 binds with high affinity to Cap0 (m7GpppN) and 5'-triphosphate RNAs.

-

Consequence: It competes with eIF4E for the cap, blocking translation and sequestering the mRNA for degradation.[2]

-

Role of 2'-O-Me: The 2'-O-methyl group on N1 creates steric conflict within the IFIT1 RNA-binding tunnel, preventing binding. This allows the mRNA to recruit eIF4E and initiate translation efficiently.

-

-

DXO (Decapping Exoribonuclease):

-

Action: DXO acts as a "quality control" scavenger, specifically decapping and degrading RNAs that are incompletely modified (Cap0).

-

Role of 2'-O-Me: Cap1 (m7GpppNm) structures are resistant to DXO-mediated decapping, significantly extending mRNA half-life in the cytoplasm.

-

Visualization: The Immune Evasion Pathway

The following diagram illustrates the divergent fates of Cap0 (unmethylated) vs. Cap1 (2'-O-methylated) mRNA within the host cell cytoplasm.

Caption: Differential recognition of Cap0 vs. Cap1 mRNA by cytoplasmic sensors IFIT1 and DXO.

Experimental Protocols

To maximize RNA stability, 2'-O-methylation must be incorporated efficiently.[1][] We present two industry-standard workflows.

Method A: Enzymatic Conversion (Post-Transcriptional)

Best for: Small scale, research grade, or when specific internal modifications are not required.

-

Transcription: Perform IVT using standard T7 RNA Polymerase.[4][5]

-

Capping (Cap0): Incubate purified RNA (1 mg/mL) with Vaccinia Capping Enzyme (VCE), GTP, and S-Adenosylmethionine (SAM) for 60 min at 37°C.

-

Methylation (Cap1):

-

Add mRNA Cap 2'-O-Methyltransferase (50 U per 10 µg RNA) to the reaction.

-

Supplement with additional SAM (0.2 mM final).

-

Incubate for 30 min at 37°C.

-

-

Purification: Critical. Remove enzymes and unincorporated SAM using LiCl precipitation or silica columns to prevent immunogenicity from protein contaminants.

Method B: Co-Transcriptional Incorporation (Recommended)

Best for: Therapeutic production, high reproducibility, reduced handling.

This method utilizes Cap1 analogs (e.g., CleanCap®) which contain the 2'-O-methylated guanosine pre-incorporated.[6]

-

Template Prep: Linearize plasmid DNA.

-

Reaction Setup:

-

Buffer: 40 mM Tris-HCl pH 8.0, 10 mM DTT, 2 mM Spermidine.[4]

-

NTPs: ATP, CTP, UTP (N1-methyl-pseudo) at 5 mM; GTP at 5 mM .

-

Cap Analog: Cap1 trimer (m7G(5')ppp(5')(2'OMeG)pG) at 4 mM.

-

Enzyme: T7 RNA Polymerase (High Concentration).

-

-

Process: Incubate at 37°C for 2-3 hours.

-

Note: The ratio of Cap Analog to GTP is critical. Modern analogs allow 1:1 or excess GTP, unlike older ARCA analogs.

-

-

QC: Verify Cap1 efficiency using LC-MS (Target >95% Capping).

Method C: Internal Incorporation (Advanced)

Best for: Aptamers or highly stabilized siRNAs.

Wild-type T7 polymerase does not efficiently incorporate 2'-O-Me-GTP internally due to steric clash with the enzyme's "gating" tyrosine residue.

-

Requirement: Use a mutant T7 Polymerase (e.g., T7 Y639F or Y639F/H784A ).

-

Protocol: Substitute 100% of GTP with 2'-O-Me-GTP in the IVT reaction.

-

Yield: Expect 20-50% lower yield compared to WT T7; optimization of Mg2+ (increase to 20-30 mM) is often required.

Quantitative Impact: Stability Comparison

The following table summarizes the functional impact of 2'-O-methylation on mRNA properties.

| Feature | Cap0 (m7GpppN) | Cap1 (m7GpppNm) | Mechanism of Difference |

| IFIT1 Binding | High Affinity ( | No Binding ( | Steric hindrance of 2'-O-Me in IFIT1 binding pocket.[6] |

| DXO Sensitivity | Sensitive | Resistant | DXO active site rejects 2'-O-methylated substrate.[7] |

| Translation Efficiency | Low (in IFIT1+ cells) | High | Evasion of IFIT1 competition allows eIF4E binding. |

| In Vivo Half-Life | Short (< 4 hours) | Extended (> 10 hours) | Prevention of decapping and subsequent 5'-3' degradation. |

References

-

Picard-Jean, F. et al. (2018).[8] "2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO."[7][8][9][10] PLOS ONE. Link[7][8]

-

Abbas, Y. M. et al. (2017). "Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2 ribose 2′-O methylations." PNAS. Link

-

Daffis, S. et al. (2010). "2'-O-methylation of the viral mRNA cap evades host restriction by IFIT family members."[11] Nature. Link

-

Chelliserrykattil, J. & Ellington, A. D. (2004). "Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA." Nature Biotechnology. Link

-

Ramanathan, A. et al. (2016). "Resistance of 2'-modified RNA to degradation by various nucleases." Nucleic Acids Research. Link

Sources

- 1. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 4. T7 RNA Polymerase: Catalyst for High-Yield RNA Synthesis in In Vitro Transcription (IVT) and Molecular Diagnostics | ArcticZymes [arcticzymes.com]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. In Vitro Transcribed RNA-Based Platform Vaccines: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Correction: 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. IFIT1 is rapidly evolving and exhibits disparate antiviral activities across 11 mammalian orders [elifesciences.org]

Methodological & Application

Applications of 2'-O-Methylated Cap Analogs in mRNA Vaccine Development: A Technical Guide

Introduction: The Critical Role of the 5' Cap in mRNA Vaccine Efficacy

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering unprecedented speed and versatility in addressing infectious diseases and developing novel cancer immunotherapies.[1][2] The efficacy of these vaccines is critically dependent on the integrity and functional competence of the synthetic mRNA molecule. A key structural feature governing mRNA stability, translational efficiency, and immunogenicity is the 5' cap, a modified guanine nucleotide added to the 5' end of the mRNA transcript.[3][4][5]

In eukaryotic cells, the 5' cap serves multiple essential functions: it protects the mRNA from degradation by 5' exonucleases, facilitates nuclear export, and recruits the translation initiation complex to begin protein synthesis.[4][5][6] Furthermore, the specific chemical nature of the cap structure is crucial for the host's innate immune system to distinguish its own "self" mRNA from foreign or viral RNA.[6][7][8] This guide focuses on the application of 2'-O-methylated cap structures, particularly the Cap 1 structure, in the development of mRNA vaccines, and provides detailed protocols for their synthesis and analysis.

The Significance of 2'-O-Methylation: From Cap 0 to Cap 1

In vitro transcribed (IVT) mRNA, the backbone of mRNA vaccines, can be synthesized with different 5' cap structures. The most basic form is the Cap 0 structure, which consists of a 7-methylguanosine (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge.[7][9] While Cap 0 is sufficient for initiating translation, it is recognized by innate immune sensors like RIG-I and MDA5 as a non-self entity, triggering an inflammatory response that can impede vaccine efficacy and cause adverse effects.[7]

To circumvent this, mRNA vaccine development has largely adopted the use of the Cap 1 structure. The Cap 1 structure is identical to Cap 0, with the addition of a methyl group at the 2'-hydroxyl position of the first nucleotide.[4][7][9] This 2'-O-methylation is a hallmark of endogenous eukaryotic mRNA and serves as a molecular signature of "self," thereby preventing activation of the innate immune system.[7][8][10] The benefits of a Cap 1 structure in mRNA vaccines are twofold:

-

Reduced Immunogenicity: By mimicking endogenous mRNA, Cap 1-capped mRNA avoids recognition by pattern recognition receptors, leading to a diminished inflammatory response.[7][11]

-

Enhanced Protein Expression: The increased stability and translational efficiency of Cap 1-capped mRNA lead to higher and more sustained production of the target antigen, a critical factor for inducing a robust and lasting immune response.[7][11][12]

The following diagram illustrates the structural difference between Cap 0 and Cap 1.

Caption: Structural comparison of Cap 0 and Cap 1 mRNA.

Strategies for Generating Cap 1 mRNA

There are two primary methods for producing Cap 1-capped mRNA for vaccine development: co-transcriptional capping and post-transcriptional (enzymatic) capping.[6][13][14]

Co-transcriptional Capping with Cap Analogs

This method involves the inclusion of a cap analog in the in vitro transcription reaction.[6][14] The RNA polymerase incorporates the cap analog at the 5' end of the transcript. While early cap analogs resulted in a mixture of correctly and incorrectly oriented caps, the development of Anti-Reverse Cap Analogs (ARCA) has largely resolved this issue.[][16][17][18]

More recently, advanced trinucleotide cap analogs, such as CleanCap® reagents, have been developed to directly generate a Cap 1 structure in a single co-transcriptional reaction with high efficiency (often >95%).[11][12][19][20][21] This "one-pot" reaction simplifies the manufacturing process and reduces the need for additional enzymatic steps and purification.[11][12]

Post-transcriptional Enzymatic Capping

In this two-step approach, uncapped mRNA is first synthesized via IVT.[6][] Subsequently, a series of enzymes are used to add the cap structure. The vaccinia capping enzyme (VCE) complex, which possesses RNA triphosphatase, guanylyltransferase, and guanine-N7-methyltransferase activities, is commonly used to add the Cap 0 structure.[6][][23] A separate enzyme, mRNA cap 2'-O-methyltransferase, is then used to convert the Cap 0 to a Cap 1 structure in the presence of the methyl donor S-adenosylmethionine (SAM).[8][] While this method offers high capping efficiency (approaching 100%), it involves multiple reaction and purification steps, which can add time and cost to the manufacturing process.[14][23][24]

The following diagram illustrates the workflows for both co-transcriptional and post-transcriptional capping.

Caption: Workflows for co-transcriptional and post-transcriptional mRNA capping.

Comparative Analysis of Capping Strategies

The choice between co-transcriptional and post-transcriptional capping depends on various factors, including the scale of production, desired capping efficiency, and cost considerations.

| Feature | Co-transcriptional Capping (with modern analogs) | Post-transcriptional Enzymatic Capping |

| Workflow | Single "one-pot" reaction[11][13] | Multi-step process[6][14] |

| Capping Efficiency | High (>95% with analogs like CleanCap®)[11][20][21] | Very high (approaching 100%)[23] |

| Yield | Generally high[11][19] | Can be lower due to multiple purification steps |

| Cost | Can be more cost-effective at scale[24] | Higher enzyme costs[11][24] |

| Simplicity | Simpler and faster process[6][12] | More complex and time-consuming[23] |

| Intellectual Property | May have IP constraints depending on the analog[13] | More freedom to operate with wild-type enzymes[13] |

Protocols

Protocol 1: Co-transcriptional Synthesis of Cap 1 mRNA using a Trinucleotide Analog

This protocol describes the synthesis of Cap 1-capped mRNA in a single reaction using a trinucleotide cap analog like CleanCap® AG.

Materials:

-

Linearized DNA template with a T7 promoter followed by an AG initiation sequence

-

CleanCap® AG analog

-

ATP, CTP, UTP, GTP solution

-

T7 RNA Polymerase

-

Transcription Buffer

-

RNase Inhibitor

-

DNase I, RNase-free

-

Nuclease-free water

-

mRNA purification kit (e.g., silica-based columns or LiCl precipitation)

Procedure:

-

Reaction Setup: At room temperature, assemble the transcription reaction in the following order. Causality: Assembling the reaction at room temperature prevents precipitation of the DNA template that can be caused by cold spermidine in some buffers.[25]

Component Volume (for a 20 µL reaction) Final Concentration Nuclease-free water to 20 µL Transcription Buffer (10X) 2 µL 1X CleanCap® AG (30 mM) 1.2 µL 1.8 mM ATP (100 mM) 1.5 µL 7.5 mM CTP (100 mM) 1.5 µL 7.5 mM UTP (100 mM) 1.5 µL 7.5 mM GTP (100 mM) 0.6 µL 3 mM Linearized DNA template X µL 50-100 ng/µL RNase Inhibitor 1 µL | T7 RNA Polymerase | 2 µL | |

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours. Causality: 37°C is the optimal temperature for T7 RNA polymerase activity.

-

DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15-30 minutes. Causality: This step removes the DNA template from the reaction mixture.[25]

-

Purification: Purify the mRNA using a suitable kit according to the manufacturer's instructions. Elute in nuclease-free water.

-

Quantification and Quality Control: Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using denaturing agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

Protocol 2: Post-transcriptional Enzymatic Synthesis of Cap 1 mRNA

This protocol describes the synthesis of uncapped mRNA followed by a two-step enzymatic capping process.[25][26]

Step A: In Vitro Transcription of Uncapped mRNA

-

Reaction Setup: Assemble the transcription reaction as described in Protocol 1, but omit the cap analog and use a higher concentration of GTP (e.g., 7.5 mM).

-

Incubation and DNase Treatment: Follow steps 2 and 3 from Protocol 1.

-

Purification: Purify the uncapped mRNA. This initial purification is crucial to remove unincorporated NTPs and enzymes before the capping reaction.

Step B: Enzymatic Capping and 2'-O-Methylation

Materials:

-

Purified uncapped mRNA

-

Vaccinia Capping Enzyme

-

mRNA Cap 2'-O-Methyltransferase

-

GTP

-

S-adenosylmethionine (SAM)

-

Capping Buffer

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Reaction Setup: Assemble the capping reaction. Causality: SAM is unstable and should be handled on ice and added just before incubation to ensure its activity for methylation.[26]